Product packaging for Benzo[c][1,5]naphthyridine(Cat. No.:CAS No. 3875-08-9)

Benzo[c][1,5]naphthyridine

Cat. No.: B8421255
CAS No.: 3875-08-9
M. Wt: 180.20 g/mol
InChI Key: XKEGLCXDDCXTKZ-UHFFFAOYSA-N
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Description

Significance of Polycyclic Nitrogen Heterocycles in Synthetic Organic Chemistry

Polycyclic nitrogen heterocycles are a cornerstone of modern organic chemistry, primarily due to their prevalence in natural products and pharmaceuticals. openmedicinalchemistryjournal.commsu.edu Their rigid frameworks, combined with the electronic influence of the nitrogen atoms, give rise to a diverse array of chemical and physical properties. openmedicinalchemistryjournal.com The presence of nitrogen atoms can influence molecular geometry, electron distribution, and the potential for hydrogen bonding, all of which are critical for biological interactions. openmedicinalchemistryjournal.comnih.gov

These compounds are not only targets for total synthesis but also serve as versatile building blocks for creating more complex molecules. openmedicinalchemistryjournal.comrsc.org The development of new synthetic methodologies to construct these intricate ring systems is a major focus of research, as it opens doors to novel chemical space and potential applications in medicinal chemistry and materials science. rsc.orgencyclopedia.pub The inherent stability of the aromatic systems within many polycyclic nitrogen heterocycles also makes them suitable for applications in electronics and photophysics. niscpr.res.in

Overview of Benzo[c]researchgate.netacs.orgnaphthyridine as a Research Target in Heterocyclic Chemistry

Benzo[c] researchgate.netacs.orgnaphthyridine is a tetracyclic aromatic compound featuring a benzene (B151609) ring fused to a 1,5-naphthyridine (B1222797) core. The 1,5-naphthyridine moiety itself is one of six possible isomers of naphthyridine, which consists of two fused pyridine (B92270) rings. nih.gov The specific arrangement of the nitrogen atoms and the fusion of the benzene ring give Benzo[c] researchgate.netacs.orgnaphthyridine a distinct electronic and steric profile that has captured the attention of researchers.

Academic interest in this scaffold stems from its potential as a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. encyclopedia.pubresearchgate.net Its planar structure allows for intercalation with DNA, making it a target for the development of potential anticancer agents. encyclopedia.pub Furthermore, the nitrogen atoms can act as hydrogen bond acceptors and coordination sites for metal ions, expanding its potential applications. nih.govarkat-usa.org The synthesis of Benzo[c] researchgate.netacs.orgnaphthyridine and its derivatives presents a significant challenge, driving the development of novel and efficient synthetic strategies. researchgate.netmdpi.com

Scope of Academic Inquiry into Benzo[c]researchgate.netacs.orgnaphthyridine Frameworks

Academic research on the Benzo[c] researchgate.netacs.orgnaphthyridine framework is multifaceted, encompassing a range of synthetic and applied investigations. Key areas of inquiry include:

Synthetic Methodologies: A primary focus is the development of efficient and versatile methods for constructing the tetracyclic core. Researchers have explored various strategies, including cycloaddition reactions and modifications of existing synthetic protocols like the Skraup synthesis. researchgate.netresearchgate.netnih.govmdpi.com For instance, a microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines has been successfully employed to create 5,6-dihydrobenzo[c] researchgate.netacs.orgnaphthyridines. nih.govmdpi.com Another approach involves the Semmler–Wolff transposition of oximes to form 3,4-dihydrobenzo[c] researchgate.netacs.orgnaphthyridin-2(1H)-ones. researchgate.netnih.gov

Reactivity and Functionalization: Understanding the reactivity of the Benzo[c] researchgate.netacs.orgnaphthyridine ring system is crucial for creating a diverse library of derivatives. Studies have investigated various chemical transformations, including N-oxidation and subsequent reactions of the resulting N-oxides. nih.govarkat-usa.org For example, Benzo[c] researchgate.netacs.orgnaphthyridine-5-oxide can be cyanated to produce Benzo[c] researchgate.netacs.orgnaphthyridine-6-carbonitrile. nih.gov

Photophysical Properties: The extended π-system of Benzo[c] researchgate.netacs.orgnaphthyridine suggests potential applications in materials science, particularly in organic light-emitting diodes (OLEDs). nih.gov Research in this area explores the absorption and emission properties of these compounds and their derivatives. nih.govacs.org

Biological Activity: A significant portion of the research is driven by the potential biological applications of Benzo[c] researchgate.netacs.orgnaphthyridine derivatives. researchgate.netencyclopedia.pubresearchgate.net The structural similarity to other known bioactive molecules has prompted investigations into their efficacy as potential therapeutic agents. encyclopedia.pub

The table below summarizes some of the synthetic approaches explored in academic literature for the construction of the Benzo[c] researchgate.netacs.orgnaphthyridine scaffold and its derivatives.

Synthetic Method Reactants Product Type Reference
Microwave-mediated Intramolecular Diels-Aldero-Furyl(allylamino)pyridines5,6-Dihydrobenzo[c] researchgate.netacs.orgnaphthyridines nih.govmdpi.com
Modified Skraup Synthesis4-Aminoisoquinoline (B122460) and Methyl vinyl ketone4-Methylbenzo[c] researchgate.netacs.orgnaphthyridine researchgate.netmdpi.com
Semmler-Wolff TranspositionOximes3,4-Dihydrobenzo[c] researchgate.netacs.orgnaphthyridin-2(1H)-ones researchgate.netnih.gov
Cyanation of N-oxideBenzo[c] researchgate.netacs.orgnaphthyridine-5-oxide and Trimethylsilyl (B98337) cyanideBenzo[c] researchgate.netacs.orgnaphthyridine-6-carbonitrile nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B8421255 Benzo[c][1,5]naphthyridine CAS No. 3875-08-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3875-08-9

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

benzo[c][1,5]naphthyridine

InChI

InChI=1S/C12H8N2/c1-2-5-10-9(4-1)8-14-11-6-3-7-13-12(10)11/h1-8H

InChI Key

XKEGLCXDDCXTKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=C2N=CC=C3

Origin of Product

United States

Synthetic Methodologies for Benzo C 1 2 Naphthyridine Scaffolds

Classical and Established Cyclization Approaches

Traditional methods for forming the naphthyridine core often involve the stepwise or one-pot construction of the pyridine (B92270) rings onto a pre-existing benzene (B151609) or pyridine precursor. These methods, while established, are continually refined to improve yields and expand their applicability.

The Friedländer synthesis is a widely utilized acid- or base-catalyzed condensation followed by a cyclodehydration between an aromatic 2-aminoaldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. connectjournals.com While it is a primary method for constructing quinoline (B57606) and naphthyridine rings, its direct application to produce the specific Benzo[c] nih.govmit.edunaphthyridine isomer is less commonly documented in comparison to other isomers. nih.govorganic-chemistry.org For instance, modified Friedländer reactions are well-documented for the synthesis of Benzo[b] nih.govmit.edunaphthyridine derivatives. nih.gov In these syntheses, precursors like 3-aminoquinaldehyde are reacted with α-methylene ketones such as 2-acetylpyridine (B122185) to form the fused system. nih.gov The general principle involves the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic naphthyridine core.

Table 1: Example of a Modified Friedländer Synthesis for a Related Isomer

Reactant 1 Reactant 2 Catalyst/Reagent Product

This table illustrates the reaction for a related isomer to provide context for the Friedländer methodology.

The Skraup synthesis is a classical method for producing quinolines, and by extension, naphthyridines, through the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org A modified Skraup synthesis has been successfully employed to obtain the Benzo[c] nih.govmit.edunaphthyridine scaffold. nih.gov This approach utilizes the Michael addition of 4-aminoisoquinoline (B122460) with methyl vinyl ketone. The reaction is conducted in the presence of arsenic pentoxide (As₂O₅) and concentrated sulfuric acid, which facilitates the necessary cyclization and oxidation steps to form the final aromatic product. nih.gov

Table 2: Modified Skraup Synthesis of a Benzo[c] nih.govmit.edunaphthyridine Derivative

Aromatic Amine α,β-Unsaturated Carbonyl Reagents Product Reference

The Gould-Jacobs reaction typically involves the condensation of an aniline (B41778) or a related amino-heterocycle with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline (B1666331) or its heterocyclic analogue. wikipedia.org The reaction begins with a substitution of the alkoxy group, followed by a heat-induced 6-electron cyclization to form the fused ring system. wikipedia.org This methodology is a staple for the synthesis of the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid skeleton from 3-aminopyridine (B143674) precursors. nih.govmdpi.com While widely applied for various naphthyridine isomers, specific examples detailing its use for the Benzo[c] nih.govmit.edunaphthyridine scaffold require adaptation of the starting materials, likely beginning with an appropriately substituted aminoisoquinoline.

General Steps of the Gould-Jacobs Reaction:

Condensation: An aromatic amine reacts with diethyl ethoxymethylenemalonate.

Thermal Cyclization: The intermediate undergoes intramolecular cyclization at high temperatures.

Saponification: The resulting ester is hydrolyzed to a carboxylic acid.

Decarboxylation: The acid is heated to yield the final 4-hydroxynaphthyridine derivative. wikipedia.org

The Pictet-Spengler reaction is a powerful tool for carbon-carbon bond formation, involving the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. rhhz.net This reaction has become a prominent strategy for synthesizing a vast array of fused heterocyclic systems. While the classical Pictet-Spengler reaction is central to isoquinoline (B145761) and β-carboline synthesis, its modifications are employed for constructing more complex fused naphthyridines. rhhz.net For example, the reaction is used to synthesize dibenzo[b,h] nih.govmit.edunaphthyridin-7(12H)-ones from 3-amino-2-phenylquinolin-4(1H)-one and aromatic aldehydes, though this requires heating in a strong acidic medium. researchgate.netresearchgate.net The application to the specific Benzo[c] nih.govmit.edunaphthyridine framework would necessitate a starting material where the amine and the reactive aromatic position are correctly oriented for the desired cyclization.

Advanced and Convergent Annulation Strategies

Modern synthetic chemistry offers more convergent and often more efficient routes to complex heterocyclic scaffolds. These methods frequently involve tandem or cascade reactions where multiple bonds are formed in a single sequence.

A sophisticated and convergent strategy for the synthesis of benzo-fused nitrogen heterocycles involves a tandem sequence of ynamide benzannulation followed by ring-closing metathesis (RCM). mit.edumit.edu This two-stage approach provides efficient access to highly substituted systems. mit.edu

The sequence is as follows:

Ynamide Benzannulation: This stage involves the reaction of an ynamide with a suitable partner like a cyclobutenone. This process, proceeding through a cascade of pericyclic reactions, generates a multiply substituted aniline derivative. mit.edu A key feature is the ability to place a variety of functionalized substituents ortho to the newly formed amino group.

Ring-Closing Metathesis (RCM): The aniline derivative, now equipped with two olefinic side chains at appropriate positions, undergoes RCM. This powerful reaction, typically catalyzed by ruthenium complexes, forms the second heterocyclic ring, completing the benzo-fused system. mit.eduresearchgate.netrsc.org

This strategy's modularity allows for the construction of various ring sizes, including dihydroquinolines, benzazepines, and benzazocines. mit.edu Its application to the synthesis of Benzo[c] nih.govmit.edunaphthyridine would involve the strategic design of an ynamide and a diene-containing precursor that, upon benzannulation and RCM, would yield the desired tricyclic aromatic core.

Cascade Palladium-Catalyzed Alkene Carboamination/Diels-Alder Reactions

Palladium-catalyzed cascade reactions that combine alkene carboamination with a subsequent Diels-Alder cycloaddition represent a powerful strategy for the rapid assembly of complex polycyclic nitrogen heterocycles. nih.gov This approach allows for the formation of multiple bonds and rings in a single synthetic operation, often with a high degree of stereocontrol. nih.gov The general principle involves the palladium-catalyzed coupling of an amine bearing two pendant alkene functionalities with a bromodiene. This sequence generates a triene intermediate which then undergoes an intramolecular Diels-Alder reaction to afford a fused polycyclic system. nih.gov

While specific examples detailing the application of this cascade reaction for the direct synthesis of the benzo[c] nih.govnih.govnaphthyridine scaffold are not prevalent in the reviewed literature, the general methodology holds potential. The reaction of N,N'-diallylureas or sulfamides with bromodienes has been shown to produce polycyclic nitrogen heterocycles with high diastereoselectivity. nih.gov This suggests that a suitably designed precursor, incorporating a pyridine or benzene component, could potentially be employed to construct the benzo[c] nih.govnih.govnaphthyridine framework through such a cascade process.

Reactant 1Reactant 2Catalyst SystemProduct TypeKey Features
BromodieneAmine with two pendant alkenesPalladium catalystPolycyclic nitrogen heterocycle4 bonds, 3 rings, and 3-5 stereocenters formed in one pot

Intramolecular Diels-Alder Reactions for Polycyclic Naphthyridine Formation

The intramolecular Diels-Alder (IMDA) reaction is a key and effective method for the synthesis of the benzo[c] nih.govnih.govnaphthyridine ring system. nih.gov A notable example involves the microwave-mediated IMDA reaction of o-furyl(allylamino)pyridines. nih.gov In this process, the furan (B31954) ring acts as the diene and the allyl group serves as the dienophile. The initial [4+2] cycloaddition adduct spontaneously undergoes a ring-opening and subsequent aromatization to yield 5,6-dihydrobenzo[c] nih.govnih.govnaphthyridines. nih.gov

These dihydro intermediates can then be oxidized to the fully aromatic benzo[c] nih.govnih.govnaphthyridines. nih.gov The oxidation can occur during the workup and purification process or can be intentionally carried out using methods such as bubbling air through the reaction mixture in the presence of UV light or by treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov

Starting MaterialReaction ConditionsIntermediateFinal Product
o-furyl(allylamino)pyridinesMicrowave irradiation, catalytic acidDA-adduct5,6-dihydrobenzo[c] nih.govnih.govnaphthyridines
5,6-dihydrobenzo[c] nih.govnih.govnaphthyridinesAir, UV light or DDQ-Benzo[c] nih.govnih.govnaphthyridines

Povarov Cyclocondensation Approaches to Benzo[c]nih.govnih.govnaphthyridine Derivatives

The Povarov reaction, a type of aza-Diels-Alder reaction, provides a versatile route to nitrogen-containing heterocyclic compounds. While direct application to the parent benzo[c] nih.govnih.govnaphthyridine is not extensively detailed, its utility is demonstrated in the synthesis of structurally related fused 1,5-naphthyridine (B1222797) systems. For instance, a Povarov-type [4+2]-cycloaddition reaction has been successfully employed for the synthesis of substituted 7H-indeno[2,1-c] nih.govnih.govnaphthyridine derivatives.

This reaction typically involves the condensation of an aniline (or a related amino-heterocycle), an aldehyde, and an activated olefin to generate a tetrahydroquinoline or a related fused pyridine ring system. In the case of the indeno[2,1-c] nih.govnih.govnaphthyridine synthesis, the reaction occurs between N-(3-pyridyl) aldimines and indene (B144670) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). The resulting cycloadduct can then be aromatized to afford the final product. This methodology highlights the potential of the Povarov reaction for constructing the benzo[c] nih.govnih.govnaphthyridine skeleton by selecting appropriate aromatic amine and dienophile components.

Amine ComponentAldehyde ComponentDienophileCatalystProduct
3-PyridylamineVarious aldehydesIndeneBF₃·Et₂O7H-indeno[2,1-c] nih.govnih.govnaphthyridine derivatives

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers a powerful toolkit for the construction of the benzo[c] nih.govnih.govnaphthyridine scaffold, enabling the formation of key carbon-carbon and carbon-nitrogen bonds through various cross-coupling and cyclization strategies.

Palladium-Mediated Cross-Coupling Reactions (e.g., Heck, Stille)

Palladium-catalyzed cross-coupling reactions are widely used in the synthesis of complex heterocyclic systems, including naphthyridine derivatives. While specific examples for the direct construction of the benzo[c] nih.govnih.govnaphthyridine core via Heck or Stille reactions are not prominently reported, the application of these methods to other naphthyridine isomers suggests their potential applicability. For instance, the Stille cross-coupling has been utilized to form the 1,5-naphthyridine ring by reacting a chloronitropyridine with tributyl(1-ethoxyvinyl)tin, followed by further transformations. nih.gov

Similarly, palladium-catalyzed intramolecular C-H arylation has been demonstrated as a facile method for synthesizing multiply fused heteroaromatic compounds, including those containing pyridine rings. beilstein-journals.org This approach involves the cyclization of precursors such as 2-quinolinecarboxyamide bearing a bromo-substituted N-aryl moiety, often in the presence of a palladium catalyst and a phosphine (B1218219) ligand. beilstein-journals.org The synthesis of benzo[c]phenanthridine (B1199836) alkaloids has also been achieved through an intramolecular palladium-catalyzed aryl-aryl coupling reaction of halo-N-arylbenzamides. clockss.org These examples underscore the potential of palladium-catalyzed cross-coupling reactions for the construction of the benzo[c] nih.govnih.govnaphthyridine framework from appropriately substituted precursors.

Reaction TypePrecursorsCatalyst SystemProduct Type
Stille CouplingChloronitropyridine, Tributyl(1-ethoxyvinyl)tinPalladium catalyst1,5-Naphthyridine ring
Intramolecular C-H Arylation2-Quinolinecarboxyamide with N-bromoaryl groupPd(OAc)₂, PPh₃Fused heteroaromatic compound
Intramolecular Aryl-Aryl CouplingHalo-N-arylbenzamidesPalladium reagentBenzo[c]phenanthridine

Copper-Catalyzed Atroposelective Synthesis Employing Naphthyridine-Based Ligands

Copper catalysis plays a significant role in various organic transformations. In the context of naphthyridines, the focus has been more on the use of naphthyridine derivatives as chiral ligands in copper-catalyzed reactions rather than the direct synthesis of the naphthyridine scaffold itself. rsc.org For example, novel chiral 1,8-naphthyridine-based ligands have been developed for the copper-catalyzed atroposelective construction of C-O axially chiral compounds. rsc.org This reaction involves a desymmetrization and kinetic resolution process to produce chiral diaryl ethers with high enantioselectivity. rsc.org

While this does not directly lead to the formation of the benzo[c] nih.govnih.govnaphthyridine core, it highlights the importance of the naphthyridine motif in asymmetric catalysis. However, copper catalysis has been employed in the synthesis of related fused naphthyridine systems. For instance, a highly efficient synthesis of 5,6-dihydrodibenzo[b,h] nih.govmdpi.comnaphthyridines was achieved through a copper bromide-catalyzed intramolecular inverse electron-demand hetero-Diels-Alder reaction. nih.gov This suggests that copper-catalyzed methodologies could potentially be adapted for the synthesis of the benzo[c] nih.govnih.govnaphthyridine scaffold.

Reaction TypeSubstratesCatalyst SystemProductApplication
Atroposelective C-O CouplingDialkynyl diaryl ethers, Benzyl azidesCopper / Chiral 1,8-naphthyridine (B1210474) ligandC-O axially chiral diaryl ethersAsymmetric synthesis
Intramolecular Hetero-Diels-Alder2-(N-propargylamino)benzaldehydes, ArylaminesCuBr₂5,6-Dihydrodibenzo[b,h] nih.govmdpi.comnaphthyridinesSynthesis of fused naphthyridines

Silver-Mediated and Other Transition Metal-Catalyzed Methodologies

While palladium and copper are the most prominently featured transition metals in the synthesis of naphthyridine-based compounds, other metals, including silver, have been explored for the synthesis of various nitrogen-containing heterocycles. Although direct silver-mediated synthesis of benzo[c] nih.govnih.govnaphthyridine is not well-documented, silver catalysis has been effectively used in the synthesis of other heterocyclic systems, such as 1,5-benzodiazepin-2-one (B1260877) derivatives. researchgate.net In this case, a recyclable silver-containing catalyst was used for the condensation of phenylenediamine and β-ketoesters. researchgate.net The proposed mechanism involves the silver ion polarizing a carbonyl group to facilitate nucleophilic attack by the amine. researchgate.net

This type of activation by a silver catalyst could conceptually be applied to cyclization reactions leading to the benzo[c] nih.govnih.govnaphthyridine core, provided suitable precursors are designed. The broader field of transition metal catalysis continues to evolve, and it is plausible that other metals or novel catalytic systems will be developed for the efficient synthesis of this important heterocyclic scaffold.

Novel and Unconventional Synthetic Pathways

In the quest for more efficient and diverse synthetic routes to benzo[c] nih.govrsc.orgnaphthyridines, researchers have explored several innovative strategies that deviate from traditional methods. These pathways often employ unique reaction conditions or starting materials to construct the core structure.

Photochemical Cyclization Protocols

Photochemical reactions offer a powerful tool for the formation of complex cyclic systems. In the synthesis of benzo[c] nih.govrsc.orgnaphthyridines, a notable photochemical protocol involves a visible-light-catalyzed, metal-free cross-coupling reaction. This method has been successfully applied to synthesize 5-phenyldibenzo[b,h] nih.govrsc.orgnaphthyridine from 3-isocyano-2-phenylquinoline and bromobenzene (B47551) at room temperature. The use of Rhodamine 6G as an inexpensive catalyst makes this approach practical and sustainable for accessing structurally complex dibenzo[b,h] nih.govrsc.orgnaphthyridines. nih.gov Another strategy involves bubbling air through the reaction mixture in the presence of UV light to oxidize 5,6-dihydrobenzo[c] nih.govrsc.orgnaphthyridines to the corresponding aromatic benzo[c] nih.govrsc.orgnaphthyridines with high yields. nih.gov

Oxidative Cyclization Methods

Oxidative cyclization is a key strategy for constructing fused heterocyclic systems. This approach is prevalent in both natural product biosynthesis and biomimetic synthesis. mdpi.com For the synthesis of benzo[c] nih.govrsc.orgnaphthyridine derivatives, oxidative cyclization can be a crucial step. For instance, after the initial formation of 5,6-dihydrobenzo[c] nih.govrsc.orgnaphthyridines, oxidation is required to yield the final aromatic product. This can be achieved by stirring the dihydro compounds with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) at room temperature, which provides the aromatic benzo[c] nih.govrsc.orgnaphthyridine compounds in high yields. nih.gov

One-Pot Multicomponent Reaction (MCR) Strategies

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. rsc.org Several MCR strategies have been developed for the synthesis of naphthyridine derivatives, showcasing their versatility. rsc.org For instance, an environmentally benign protocol for the synthesis of benzo[c]pyrazolo rsc.orgresearchgate.netnaphthyridine derivatives involves a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole (B16455). rsc.orgresearchgate.net This reaction proceeds through a Knoevenagel condensation, followed by a Michael addition, basic hydrolysis, cyclization, decarboxylation, and aromatization to afford the target compounds in good to excellent yields. rsc.orgresearchgate.net Another example is the synthesis of methoxybenzo[h]quinoline-3-carbonitrile analogs through a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. mdpi.com

MCR StrategyReactantsKey Features
"On-water" synthesis of benzo[c]pyrazolo rsc.orgresearchgate.netnaphthyridinesIsatin, malononitrile, 3-aminopyrazoleEnvironmentally friendly, uses water as a solvent, short reaction time, transition metal-free. rsc.orgresearchgate.net
Synthesis of methoxybenzo[h]quinoline-3-carbonitrilesAromatic aldehydes, malononitrile, 1-tetraloneOne-pot, catalytic amount of acetic acid and ammonium acetate. mdpi.com

Biosynthetic Pathways and Naturally Derived Benzo[c]nih.govrsc.orgnaphthyridine Alkaloids

Nature provides a rich source of complex and biologically active molecules, including alkaloids with the benzo[c] nih.govrsc.orgnaphthyridine scaffold. The biosynthesis of these compounds in microorganisms offers insights into novel enzymatic transformations. A prominent example is the fumisoquins, a class of benzo[c] nih.govrsc.orgnaphthyridine alkaloids produced by the human pathogen Aspergillus fumigatus. nih.gov The biosynthesis of fumisoquins involves a group of microbial biosynthetic gene clusters (BGCs) known as fsq. nih.govresearchgate.net A key enzyme in this pathway, fsqF, which lacks a typical condensation domain, is responsible for the carbon-carbon bond formation between L-serine and L-tyrosine, demonstrating a unique enzymatic mechanism for the construction of the alkaloid backbone. nih.gov

Naturally derived 1,5-naphthyridine alkaloids, primarily of the canthinone type, have been isolated from various plant families, such as Rutaceae and Simaroubaceae, as well as from fungi. nih.gov For example, 1-methoxycanthin-6-one, isolated from Leitneria floridana, has shown anti-HIV activity. nih.gov

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Aqueous Medium Reactions and Solvent-Free Approaches

In the pursuit of greener and more sustainable chemical processes, synthetic methodologies for heteroaromatic compounds have increasingly shifted towards the use of environmentally benign solvents, such as water, or the elimination of solvents altogether. These approaches not only reduce the environmental impact of chemical synthesis but also often offer advantages in terms of simplified reaction procedures, improved safety, and unique reactivity. The synthesis of Benzo[c] researchgate.netnih.govnaphthyridine scaffolds has also benefited from these advancements, with several innovative methods being developed that utilize aqueous media or solvent-free conditions.

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is highly attractive due to its abundance, non-toxicity, and non-flammability. While the low solubility of many organic reactants in water can be a challenge, "on-water" reactions, where the reaction is performed in a heterogeneous mixture of the reactants and water, have been shown to proceed with remarkable efficiency, often with enhanced reaction rates.

A notable example in the synthesis of fused naphthyridine systems is the development of an efficient and environmentally benign protocol for the synthesis of benzo[c]pyrazolo nih.govekb.egnaphthyridine derivatives through a regioselective multi-component "on-water" reaction. researchgate.net This one-pot reaction involves the condensation of isatin, malononitrile, and 3-aminopyrazole in water. researchgate.net The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition, basic hydrolysis, cyclization, decarboxylation, and aromatization to yield the final product in good to excellent yields. researchgate.net This methodology showcases the potential of aqueous media for the construction of complex heterocyclic frameworks, offering advantages such as short reaction times, reduced waste, and the avoidance of transition metal catalysts for C-C and C-N bond formation. researchgate.net

Reactant 1Reactant 2Reactant 3SolventConditionsProductYieldReference
IsatinMalononitrile3-AminopyrazoleWaterRefluxBenzo[c]pyrazolo nih.govekb.egnaphthyridine derivativeGood to Excellent researchgate.net

Solvent-Free Approaches

Solvent-free reactions, often facilitated by microwave irradiation, represent another significant advancement in green chemistry. By eliminating the solvent, these methods reduce waste, can lead to shorter reaction times, and sometimes result in different selectivity compared to solution-phase reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of a wide range of heterocyclic compounds. In the context of Benzo[c] researchgate.netnih.govnaphthyridine synthesis, a key approach involves the microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines. nih.gov This reaction, conducted in the presence of a catalytic amount of acid, leads to the formation of 5,6-dihydrobenzo[c] researchgate.netnih.govnaphthyridines. nih.gov The initially formed Diels-Alder adduct undergoes spontaneous ring-opening and subsequent aromatization to afford the target dihydrobenzonaphthyridine scaffold. nih.gov

While this specific example leads to a dihydro derivative, the general applicability of microwave-assisted solvent-free conditions for the synthesis of related benzonaphthyridine isomers has been demonstrated. For instance, the Friedlander condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group has been successfully carried out under solvent-free microwave irradiation to produce 1,8-naphthyridines in good yields. tsijournals.com Similarly, functionalized fused Benzo[b] researchgate.netacs.orgnaphthyridine scaffolds have been synthesized via a one-pot microwave-assisted reaction. jchps.com These examples underscore the potential of solvent-free microwave-assisted methodologies for the efficient and environmentally friendly construction of the Benzo[c] researchgate.netnih.govnaphthyridine core and its derivatives.

Reactant(s)ConditionsProductYieldReference
o-Furyl(allylamino)pyridinesMicrowave irradiation, catalytic acid5,6-Dihydrobenzo[c] researchgate.netnih.govnaphthyridinesNot specified nih.gov
2-Aminonicotinaldehyde, Active methylene (B1212753) compoundMicrowave irradiation, DABCO catalyst1,8-Naphthyridines74-86% tsijournals.com
2-Chloroquinoline-3-carbaldehydes, 1-Tetralone, Ammonium acetateMicrowave irradiation, NaH, DMF5,6-Dihydro-naphtho[g]benzo[b] researchgate.netacs.orgnaphthyridine68-82% jchps.com

Mechanistic Investigations in Benzo C 1 2 Naphthyridine Synthesis

Reaction Pathway Elucidation of Cascade Processes

Cascade reactions, in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient route to complex molecules like benzo[c] organic-chemistry.orgnih.govnaphthyridine. The elucidation of these intricate pathways relies on a combination of experimental and computational studies.

Palladium-catalyzed carboamination represents a powerful strategy for the synthesis of nitrogen-containing heterocycles. dntb.gov.ua The mechanism for asymmetric alkene carboamination is generally understood to proceed through a well-defined catalytic cycle. nih.gov This process typically involves the intramolecular insertion of an alkene into a palladium–nitrogen bond, which establishes a new carbon-nitrogen bond and can create one or two stereocenters. nih.gov The cycle concludes with a carbon-carbon bond-forming reductive elimination step, which releases the pyrrolidine product and regenerates the active catalyst. nih.gov

While this methodology is well-established for simpler heterocycles, its application in a cascade sequence to construct the full benzo[c] organic-chemistry.orgnih.govnaphthyridine framework involves a more complex series of events. A plausible mechanistic pathway involves an initial oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination to an appropriately positioned amine. Subsequent intramolecular aminopalladation onto an alkene, followed by further cyclization and C-H activation or a second coupling event, would be required to assemble the tetracyclic system.

Table 1: Generalized Mechanism of Palladium-Catalyzed Alkene Carboamination

StepDescriptionKey Intermediate
1. Oxidative Addition Pd(0) catalyst inserts into an aryl or alkenyl halide bond.LₙPd(II)(R)(X)
2. Amine Coordination/Deprotonation An amine substrate coordinates to the Pd(II) center, often followed by deprotonation with a base.[LₙPd(II)(R)(NR'R'')]
3. Migratory Insertion (Aminopalladation) The alkene moiety undergoes syn-insertion into the Pd–N bond, forming a C–N bond.Alkyl-Pd(II) complex
4. Reductive Elimination The aryl/alkenyl group and the newly formed alkyl group are eliminated to form a C–C bond, releasing the product.Cyclized Product
5. Catalyst Regeneration The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.Pd(0)Lₙ

The Diels-Alder reaction, a powerful [4+2] cycloaddition, has been successfully employed to construct the benzo[c] organic-chemistry.orgnih.govnaphthyridine skeleton. nih.gov Mechanistic studies reveal that this transformation can proceed via an intramolecular pathway, providing a highly efficient route to the fused ring system.

One specific example involves the microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines. nih.gov In this cascade, the furan (B31954) ring acts as the diene and the allyl group's alkene serves as the dienophile. The initial [4+2] cycloaddition forms a polycyclic Diels-Alder adduct. nih.gov This intermediate is not stable under the reaction conditions and spontaneously undergoes a subsequent ring-opening of the oxygen bridge, followed by aromatization, to yield the final 5,6-dihydrobenzo[c] organic-chemistry.orgnih.govnaphthyridine product. nih.govresearchgate.net This tandem sequence of cycloaddition followed by spontaneous rearrangement highlights the efficiency of using latent aromaticity as a thermodynamic driving force.

Another relevant approach is the Povarov-type reaction, a hetero-Diels-Alder process, which can form related tetracyclic tetrahydro organic-chemistry.orgnih.govnaphthyridine structures regio- and stereospecifically. nih.gov

Table 2: Mechanistic Steps of Intramolecular Diels-Alder Cascade

StepDescriptionIntermediate/Product
1. Intramolecular [4+2] Cycloaddition The allyl group's alkene (dienophile) reacts with the furan ring (diene) of the o-furyl(allylamino)pyridine precursor.Bicyclic Diels-Alder Adduct (with oxygen bridge)
2. Spontaneous Ring Opening The oxygen bridge of the initial adduct opens to relieve ring strain.Dihydro-naphthyridine intermediate
3. Aromatization The intermediate aromatizes, likely through elimination, to form the stable, fused aromatic system.5,6-Dihydrobenzo[c] organic-chemistry.orgnih.govnaphthyridine

Detailed Analysis of Tandem Annulation Mechanisms

Tandem annulation strategies involve sequential ring-forming reactions to build the fused carbocyclic and heterocyclic components of the target molecule. Pericyclic reactions and ring-closing metathesis are two prominent examples of powerful annulation techniques.

Pericyclic reactions, which proceed through a concerted cyclic transition state, offer precise control over stereochemistry and are highly valuable in complex synthesis. In the context of naphthyridine synthesis, electrocyclic ring closure is a key mechanistic step. nih.gov The formation of the 1,5-naphthyridine (B1222797) core can occur via a 3-azatriene intermediate, which undergoes electrocyclization to form a dihydropyridine ring, followed by aromatization. nih.gov

In a tandem benzannulation sequence aimed at forming the benzo[c] organic-chemistry.orgnih.govnaphthyridine system, this concept can be extended. A hypothetical pathway would involve the formation of a precursor containing a poly-unsaturated system capable of undergoing a cascade of pericyclic reactions. This could involve an initial electrocyclization to form the pyridine (B92270) or benzene (B151609) ring, followed by a second cyclization and final aromatization to construct the complete tetracyclic framework. The regioselectivity and feasibility of these steps are governed by the frontier molecular orbitals of the acyclic precursor.

Table 3: Proposed Pericyclic Benzannulation Sequence

StepReaction TypeDescription
1. Precursor Formation VariousSynthesis of a linear precursor containing conjugated π-systems (e.g., a substituted hexatriene or azatriene).
2. First Electrocyclization 6π Electrocyclic ReactionThe triene system undergoes thermal or photochemical ring closure to form a six-membered ring (e.g., a dihydropyridine).
3. Second Annulation Intramolecular CyclizationA subsequent ring-closing event occurs to form the adjacent fused ring.
4. Aromatization Dehydrogenation/EliminationThe resulting bicyclic or tricyclic system eliminates leaving groups or hydrogen to achieve the stable aromatic benzo-fused structure.

Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic molecules, including heterocycles. wikipedia.org The reaction is catalyzed by metal-alkylidene complexes, most notably those based on ruthenium (e.g., Grubbs catalysts). The generally accepted Chauvin mechanism proceeds through a key metallacyclobutane intermediate. organic-chemistry.org

The catalytic cycle begins with the coordination of one of the terminal alkenes of a diene substrate to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane. This intermediate then undergoes a retro-[2+2] cycloaddition (cycloreversion) to release a new alkylidene and a shortened substrate. The second alkene of the substrate then coordinates and engages in another [2+2] cycloaddition/cycloreversion sequence, which closes the ring and releases a volatile byproduct, typically ethylene, which drives the reaction to completion. organic-chemistry.orgwikipedia.org

While specific examples of RCM being applied to the core benzo[c] organic-chemistry.orgnih.govnaphthyridine skeleton are not prominent, the mechanism provides a robust and predictable way to form one of the constituent rings from a suitable diene precursor. For instance, a di-alkenyl substituted bipyridine or aminoquinoline could foreseeably be cyclized via RCM to form one of the six-membered rings in the tetracyclic system.

Table 4: Catalytic Cycle of Ring-Closing Metathesis (Chauvin Mechanism)

StepDescriptionKey Intermediate
1. Initiation A pre-catalyst reacts with the substrate to generate the active metal-alkylidene species.Active Ruthenium-Carbene Complex
2. [2+2] Cycloaddition The metal-alkylidene reacts with a terminal alkene of the diene substrate.Metallacyclobutane
3. Retro [2+2] Cycloaddition The metallacyclobutane fragments, releasing a new alkene and forming a new metal-alkylidene.Substrate-bound Metal-Alkylidene
4. Intramolecular Cyclization The tethered alkene coordinates and undergoes a second [2+2] cycloaddition.Fused Metallacyclobutane
5. Product Release The fused metallacyclobutane undergoes a final retro-[2+2] cycloaddition, releasing the cyclic alkene product and regenerating the active catalyst.Cyclic Product + Regenerated Catalyst

Catalytic Reaction Mechanism Studies

The synthesis of benzo[c] organic-chemistry.orgnih.govnaphthyridines and related fused aza-polycycles is heavily reliant on transition-metal catalysis, and mechanistic studies are crucial for reaction development. Beyond the specific examples above, a range of catalytic systems have been investigated.

Palladium catalysis is particularly versatile. Studies on related systems have revealed unexpected cascade pathways, such as migratory cyclization, where a trans-1,2-palladium migration between sp² carbons was identified as a key step through DFT calculations and isotopic labeling experiments. nih.gov Sequential palladium-catalyzed reactions have also been optimized for the rapid construction of related complex scaffolds like benzo[c]pyrrolo[2,3-h] organic-chemistry.orgrsc.orgnaphthyridin-5-ones, demonstrating the power of tandem catalysis. nih.govhoustonmethodist.org

Furthermore, novel catalytic strategies are emerging. A visible-light-catalyzed, metal-free cross-coupling reaction using an inexpensive organic dye (Rhodamine 6G) as the catalyst has been developed for the synthesis of dibenzo[b,h] organic-chemistry.orgnih.govnaphthyridines, highlighting a move towards more sustainable synthetic methods. nih.gov Computational investigations, such as DFT studies, are increasingly vital in these areas. For the synthesis of 1,5-naphthyridines, combined experimental and computational work has suggested that some Lewis acid-catalyzed [4+2] cycloadditions may proceed through a stepwise mechanism rather than a concerted one. nih.gov These detailed mechanistic inquiries, combining kinetic analysis, intermediate characterization, and computational modeling, are essential for pushing the boundaries of synthetic efficiency in constructing complex heterocyclic architectures.

Uncatalyzed Reaction Mechanism Elucidation

The Benzo[c] nih.govacs.orgnaphthyridine framework can also be synthesized through uncatalyzed thermal reactions, most notably via an intramolecular Diels-Alder (IMDA) reaction. nih.gov A key example is the microwave-mediated synthesis from o-furyl(allylamino)pyridines. nih.gov While this specific reaction may be facilitated by a catalytic amount of acid, the core cycloaddition and subsequent steps can proceed thermally. nih.govucla.edu

The uncatalyzed mechanism unfolds as follows:

Intramolecular [4+2] Cycloaddition: The substrate, containing both a diene (the furan ring) and a dienophile (the allyl group), undergoes a thermal intramolecular [4+2] Diels-Alder reaction to form a bridged cycloadduct intermediate. nih.gov

Spontaneous Ring Opening and Aromatization: This initially formed, unstable DA-adduct spontaneously undergoes a ring-opening of the oxygen bridge derived from the furan ring. This is followed by a dehydration step, which leads to the aromatization of the newly formed benzene ring, yielding the final 5,6-dihydrobenzo[c] nih.govacs.orgnaphthyridine product. nih.gov

This pathway is a powerful illustration of how the strategic placement of reactive functionalities within a single molecule can lead to the efficient, uncatalyzed construction of complex heterocyclic systems upon heating. organic-chemistry.org

Table 2: Mechanistic Summary of Benzo[c] nih.govacs.orgnaphthyridine Synthesis Pathways

PathwayCatalystKey IntermediateDriving ForceReference
Povarov ReactionLewis AcidZwitterionic speciesImine activation by catalyst rsc.orgnih.gov
Intramolecular Diels-AlderNone (Thermal)Bridged DA-adductHeat, spontaneous aromatization nih.gov
Cascade CycloadditionSilver(I)N-amidonaphthyridin ylideAlkyne activation by catalyst acs.org

Experimental and Computational Mechanistic Corroboration

The elucidation of the reaction mechanisms for Benzo[c] nih.govacs.orgnaphthyridine synthesis is strongly supported by a combination of experimental evidence and computational studies, primarily using Density Functional Theory (DFT). nih.govnih.gov This synergy provides a deeper understanding of reaction pathways, transition states, and the specific roles of catalysts.

Experimental studies often involve the isolation of intermediates, kinetic analysis, and the evaluation of different catalysts to probe the reaction course. For instance, the experimental observation that the Povarov reaction for naphthyridine synthesis fails without a catalyst provides direct evidence for the crucial role of Lewis acids in activating the substrates. nih.gov

Computational studies using DFT have become indispensable for corroborating and refining these experimental findings. acs.org For the Lewis acid-catalyzed Povarov reaction, DFT calculations have successfully:

Modeled the transition states to confirm that the reaction proceeds via a stepwise mechanism rather than a concerted one. rsc.org

Calculated the energies of intermediates, demonstrating the high stabilization of the zwitterionic intermediate that is key to the stepwise pathway. rsc.org

Analyzed the global and local reactivity indices of the reactants to explain the role of the catalyst and the influence of substituents on reactivity. nih.gov

Similarly, DFT methods are used to investigate the equilibrium geometry, electronic structure, and spectroscopic properties of the final products, ensuring that the synthesized compounds match theoretical predictions. researchgate.net The strong agreement between experimental outcomes and theoretical calculations provides a robust foundation for the mechanistic models presented for the synthesis of Benzo[c] nih.govacs.orgnaphthyridine and related heterocycles. researchgate.net

Reactivity and Transformations of Benzo C 1 2 Naphthyridine Derivatives

Functionalization Reactions of the Benzo[c]rsc.orgmdpi.comnaphthyridine Core

The inherent reactivity of the benzo[c] rsc.orgmdpi.comnaphthyridine ring system allows for the introduction of various functional groups through both electrophilic and nucleophilic substitution reactions. The positions of the nitrogen atoms within the heterocyclic structure significantly influence the electron density distribution, thereby directing the regioselectivity of these transformations.

Electrophilic Substitution Patterns

The reactivity of benzonaphthyridines in electrophilic substitution reactions is highly dependent on the specific isomer and the reaction conditions. Generally, nitration of benzonaphthyridines using a mixture of nitric acid and sulfuric acid tends to occur on the electron-rich benzene (B151609) ring. nih.gov In contrast, other electrophilic substitutions, such as bromination, have been observed to occur on the pyridine (B92270) ring in related isomers like 6-methylbenzo[b] rsc.orgmdpi.comnaphthyridine. nih.gov The precise substitution pattern for the benzo[c] rsc.orgmdpi.comnaphthyridine isomer is influenced by the directing effects of the fused rings and the nitrogen atoms.

Nucleophilic Substitution and Amination Reactions

The benzo[c] rsc.orgmdpi.comnaphthyridine scaffold is amenable to nucleophilic substitution reactions, particularly when activated by suitable leaving groups or through the formation of N-oxides. A notable example is the cyanation of benzo[c] rsc.orgmdpi.comnaphthyridine-5-oxide (157), which, upon treatment with trimethylsilyl (B98337) cyanide (Me3SiCN) in the presence of triethylamine (Et3N) in dry dichloromethane (CH2Cl2) at low temperatures, yields benzo[c] rsc.orgmdpi.comnaphthyridine-6-carbonitrile (158). nih.gov The proposed mechanism for this transformation is analogous to the cyanation of other azine N-oxides, involving the silylation of the N-oxide that facilitates the nucleophilic attack of the cyanide ion. nih.gov

Furthermore, halogenated 1,5-naphthyridine (B1222797) derivatives are valuable intermediates for introducing nucleophiles onto the ring system. nih.gov While direct examples on the benzo[c] rsc.orgmdpi.comnaphthyridine core are not extensively detailed in the provided search results, the general reactivity of halo-naphthyridines suggests that nucleophilic amination is a feasible and important transformation. nih.gov For instance, Buchwald-Hartwig amination has been successfully employed for the amination of triflate and tosyl-substituted 1,5-naphthyridines, indicating a powerful method for forming carbon-nitrogen bonds in this class of compounds. nih.gov

Carbon-Carbon Bond Forming Reactions

The construction and functionalization of the benzo[c] rsc.orgmdpi.comnaphthyridine skeleton are greatly facilitated by a variety of carbon-carbon bond-forming reactions. These methods, including modern cross-coupling techniques and classical annulation strategies, provide versatile pathways to elaborate the core structure and introduce diverse substituents.

Cross-Coupling Reactions (e.g., Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and while their application directly on the benzo[c] rsc.orgmdpi.comnaphthyridine core is not extensively documented in the provided search results, their use in the synthesis of the broader 1,5-naphthyridine family is well-established. Both the Heck and Stille reactions have been utilized to construct the 1,5-naphthyridine ring system itself, often involving the coupling of a substituted pyridine with an appropriate partner followed by cyclization. nih.gov

For instance, a palladium-mediated Heck reaction of an aminopyridine with methyl acrylate has been used to generate an intermediate that subsequently cyclizes to form a 1,5-naphthyridinone. nih.gov Similarly, the Stille cross-coupling reaction has been employed in the synthesis of the 1,5-naphthyridine ring. nih.gov Although specific examples of these reactions being used to functionalize a pre-formed benzo[c] rsc.orgmdpi.comnaphthyridine are lacking in the provided information, the successful application of a Stille cross-coupling on the related benzo[c] nih.govorganic-chemistry.orgnaphthyridine isomer suggests that this methodology could be extended. beilstein-journals.org

Cross-Coupling ReactionGeneral Application in Naphthyridine ChemistryReference
Heck Reaction Synthesis of 1,5-naphthyridinones via coupling and subsequent cyclization. nih.gov
Stille Reaction Construction of the 1,5-naphthyridine ring system. nih.gov
Stille Reaction Functionalization of the related benzo[c] nih.govorganic-chemistry.orgnaphthyridine isomer. beilstein-journals.org

Annulation and Ring Expansion Reactions

Annulation strategies provide a direct route to the benzo[c] rsc.orgmdpi.comnaphthyridine framework. One effective method is the [4+2] cycloaddition reaction. For example, the microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines can lead to the formation of 5,6-dihydrobenzo[c] rsc.orgmdpi.comnaphthyridines. mdpi.comnih.gov

A particularly innovative approach involves a Rhodium(III)-catalyzed domino annulation strategy for the synthesis of benzo[c]naphthyridinone derivatives. This method utilizes 3-diazooxindoles and 3-aryl-5-isoxazolones and proceeds through an in situ generation of the tricyclic core via an unprecedented ring-expansion of the 3-diazooxindole. rsc.org This transformation is characterized by the formation of consecutive C-C and C-N bonds and the elimination of carbon dioxide. rsc.org

Reaction TypeReactantsProductKey FeaturesReference
[4+2] Cycloaddition o-Furyl(allylamino)pyridines5,6-Dihydrobenzo[c] rsc.orgmdpi.comnaphthyridinesMicrowave-mediated intramolecular Diels-Alder reaction. mdpi.comnih.gov
Domino Annulation/Ring Expansion 3-Diazooxindoles and 3-aryl-5-isoxazolonesBenzo[c]naphthyridinone derivativesRh(III)-catalyzed; unprecedented ring-expansion. rsc.org

Allylation Reactions

Information specifically detailing allylation reactions on the benzo[c] rsc.orgmdpi.comnaphthyridine core was not available in the provided search results. However, the general reactivity of related N-heterocyclic systems suggests that N-allylation at one of the nitrogen atoms could be a feasible transformation, likely proceeding through standard alkylation conditions with an allyl halide in the presence of a base. Further functionalization of the carbon framework through C-allylation would likely require more specialized methods, such as transition metal-catalyzed cross-coupling reactions with an appropriate allylating agent.

Transformations Involving Nitrogen Atoms within the Benzo[c]nih.govresearchgate.netnaphthyridine Framework

The nitrogen atoms inherent to the benzo[c] nih.govresearchgate.netnaphthyridine scaffold are key sites for chemical transformations, influencing the electronic properties and biological activity of the molecule. These transformations primarily involve reactions where the nitrogen lone pair acts as a nucleophile, such as N-alkylation and N-oxidation.

N-Alkylation: The quaternization of nitrogen atoms in fused 1,5-naphthyridine systems is a common modification. nih.gov This can be achieved through reactions with alkyl halides or via reductive alkylation. For instance, N-alkylation of fused tetrahydro nih.govresearchgate.netnaphthyridines is frequently performed using SN reactions with alkyl halides. nih.gov A specific example involves the reductive methylation of 2,3,9,13b-tetrahydro-1H-benzo[c]indolo[3,2,1-ij] nih.govresearchgate.netnaphthyridine using formaldehyde and sodium cyanoborohydride. nih.gov The reactivity of the nitrogen as a nucleophile allows for the construction of diverse compound libraries by reacting with a range of electrophiles. nih.gov

N-Oxidation: The nitrogen atoms can also be oxidized to form N-oxides, which are versatile intermediates for further functionalization. The formation of an N-oxide activates the heterocyclic ring for both electrophilic and nucleophilic substitution reactions. nih.gov For example, Benzo[c] nih.govresearchgate.netnaphthyridine can be converted to Benzo[c] nih.govresearchgate.netnaphthyridine-5-oxide. nih.gov This N-oxide intermediate can then undergo reactions such as cyanation. Treatment of Benzo[c] nih.govresearchgate.netnaphthyridine-5-oxide with trimethylsilyl cyanide (Me3SiCN) in the presence of triethylamine (Et3N) yields benzo[c] nih.govresearchgate.netnaphthyridine-6-carbonitrile in good yield. nih.govresearchgate.net This transformation proceeds via a mechanism analogous to the Reissert-Henze reaction, where silylation of the N-oxide oxygen facilitates nucleophilic attack by the cyanide ion at the C-6 position. nih.gov

Starting MaterialReagents and ConditionsProductTransformation TypeReference
2,3,9,13b-tetrahydro-1H-benzo[c]indolo[3,2,1-ij] nih.govresearchgate.netnaphthyridineFormaldehyde, Sodium CyanoborohydrideN-methylated derivativeReductive Alkylation nih.gov
Benzo[c] nih.govresearchgate.netnaphthyridinePeracid (e.g., m-CPBA)Benzo[c] nih.govresearchgate.netnaphthyridine-5-oxideN-Oxidation nih.gov
Benzo[c] nih.govresearchgate.netnaphthyridine-5-oxideMe3SiCN, Et3N, CH2Cl2, 0–5 °CBenzo[c] nih.govresearchgate.netnaphthyridine-6-carbonitrileCyanation (via N-Oxide) nih.govresearchgate.net

Stereoselectivity and Regioselectivity in Synthetic Transformations

Controlling the stereochemistry and regiochemistry of reactions is crucial in the synthesis of complex molecules like benzo[c] nih.govresearchgate.netnaphthyridine derivatives. This control is evident in both the construction of the heterocyclic framework and its subsequent functionalization.

Regioselectivity in Electrophilic Substitution: The inherent electronic properties of the benzonaphthyridine system direct the position of electrophilic attack. For instance, the nitration of benzonaphthyridines using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) occurs selectively on the benzene ring, not the pyridine rings. nih.govmdpi.com In the case of 6-methylbenzo[b] nih.govresearchgate.netnaphthyridine, the nitro group is directed to the para position relative to the methyl group. nih.govmdpi.com Conversely, bromination of 6-methylbenzo[b]naphthyridines in weakly acidic media takes place on the peripheral pyridine ring at the β-position relative to the nitrogen atom, demonstrating a change in regioselectivity based on the electrophile and reaction conditions. nih.govmdpi.com

Regioselectivity in Cycloaddition Reactions: The synthesis of the benzo[c] nih.govresearchgate.netnaphthyridine core itself can be achieved with high regioselectivity. An intramolecular Diels-Alder ([4+2] cycloaddition) reaction of o-furyl(allylamino)pyridines, mediated by microwave irradiation in the presence of an acid catalyst, yields 5,6-dihydrobenzo[c] nih.govresearchgate.netnaphthyridines. nih.gov This reaction proceeds through a Diels-Alder adduct that spontaneously undergoes ring opening and aromatization to form the final product. nih.gov

Stereoselectivity in Cycloaddition Reactions: Aza-Diels-Alder reactions have been employed to synthesize tetrahydro-1,5-naphthyridine derivatives in a regio- and stereoselective manner. nih.gov The reaction between imines derived from 3-aminopyridines and various olefins proceeds through endo transition states, allowing for the control of two stereocenters in the resulting tetrahydro-1,5-naphthyridine products. nih.gov Subsequent aromatization can then yield the fully unsaturated naphthyridine core. nih.gov

Regioselectivity in Multi-Component Reactions: Efficient and regioselective protocols have been developed for synthesizing complex fused naphthyridine systems. For example, a one-pot, multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) has been used to produce benzo[c]pyrazolo nih.govresearchgate.netnaphthyridine derivatives. nih.gov The reaction sequence involves a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization, affording the target naphthyridines with high regioselectivity and good yields. nih.gov

Reaction TypeSubstrate/PrecursorReagents and ConditionsOutcomeSelectivityReference
Electrophilic Substitution (Nitration)6-methylbenzo[b] nih.govresearchgate.netnaphthyridineHNO₃/H₂SO₄Nitration occurs exclusively on the benzene ring.Regioselective nih.govmdpi.com
Electrophilic Substitution (Bromination)6-methylbenzo[b] nih.govresearchgate.netnaphthyridineBromine in weakly acidic mediaBromination occurs at the β-position of the pyridine ring.Regioselective nih.govmdpi.com
Intramolecular [4+2] Cycloadditiono-furyl(allylamino)pyridinesMicrowave, acid catalystFormation of 5,6-dihydrobenzo[c] nih.govresearchgate.netnaphthyridines.Regioselective nih.gov
Aza-Diels-Alder ReactionImines from 3-aminopyridines and styrenesLewis acidFormation of tetrahydro-1,5-naphthyridines via endo transition states.Stereo- and Regioselective nih.gov
Multi-component ReactionIsatin, malononitrile, 3-aminopyrazoleH₂O, reflux; then NaOHFormation of benzo[c]pyrazolo nih.govresearchgate.netnaphthyridines.Regioselective nih.gov

Theoretical and Computational Studies on Benzo C 1 2 Naphthyridine

Electronic Structure and Aromaticity Analyses of Benzo[c]researchgate.netnih.govnaphthyridine and its Aza-derivatives

The arrangement of nitrogen atoms within the fused ring system of Benzo[c] researchgate.netnih.govnaphthyridine and its aza-derivatives significantly influences their electronic characteristics and aromaticity. Computational studies are crucial for elucidating these properties. Aromaticity, a key concept in understanding the stability and reactivity of such compounds, can be quantified using various computational indices. nih.gov Diazanaphthalenes, which include the parent naphthyridine isomers, are a broad class of N-heteroaromatic compounds whose chemical properties are conferred by the number and position of the nitrogen atoms. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic properties of molecules like Benzo[c] researchgate.netnih.govnaphthyridine. ias.ac.innih.gov DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are frequently used to calculate the equilibrium geometry, total energy, and the distribution of electron density. researchgate.netias.ac.in These calculations provide access to key electronic descriptors that govern molecular reactivity.

Key electronic properties calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net

These parameters help in understanding the charge transfer dynamics and stability of the molecule. For instance, a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often indicates higher chemical reactivity. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis, another tool often used alongside DFT, helps in understanding charge transfer, hyperconjugative effects, and intramolecular interactions by examining the delocalization of electron density between occupied and unoccupied orbitals. researchgate.netnih.gov

Calculated PropertySignificanceTypical Computational Method
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and stabilityDFT (e.g., B3LYP/6-311G(d,p))
Ionization PotentialRelates to electron-donating abilityDFT, Koopmans' theorem
Electron AffinityRelates to electron-accepting abilityDFT
Global Hardness (η)Measures resistance to deformation of electron cloudCalculated from HOMO/LUMO energies
Electrophilicity Index (ω)Quantifies electrophilic characterCalculated from ionization potential and electron affinity

Molecular orbital (MO) analysis, particularly the study of the frontier molecular orbitals (HOMO and LUMO), is fundamental to predicting the reactive behavior of molecules. The energies and spatial distributions of these orbitals are critical. The HOMO primarily acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

In systems like naphthyridine derivatives, the electron densities of the HOMO and LUMO are often distributed across the π-conjugated system. ias.ac.in For example, in pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, calculations have shown that both HOMO and LUMO densities are mainly located on the fused ring moiety, indicating that reactivity is centered there. ias.ac.in Time-dependent DFT (TD-DFT) calculations can further be used to predict electronic absorption spectra (UV-Vis), correlating the calculated orbital transitions with experimentally observed absorption bands. ias.ac.innih.gov The analysis of these orbitals is essential for understanding intramolecular charge transfer, which is a key feature in the design of materials for nonlinear optics (NLO). nih.gov

Reaction Mechanism Predictions and Validation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction and validation of reaction mechanisms.

A primary goal of mechanistic studies is to identify the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. Computational methods can locate the geometry of transition states and calculate their energies.

For instance, the trifluoromethylation of 1,5-naphthyridine (B1222797) has been proposed to proceed through a six-membered transition state involving dual activation of the heteroaromatic substrate and the trifluoromethylating agent. nih.gov While specific activation energy calculations for Benzo[c] researchgate.netnih.govnaphthyridine were not detailed in the provided sources, the general methodology involves using quantum chemical calculations to map the reaction pathway and identify the saddle point corresponding to the transition state. This allows for a quantitative prediction of reaction feasibility and selectivity.

For multi-step reactions, computational chemistry can be used to construct a complete energy profile, detailing the energies of all reactants, intermediates, transition states, and products. This provides a comprehensive understanding of the reaction mechanism, including identifying the rate-determining step.

A relevant example is the cyanation of Benzo[c] researchgate.netnih.govnaphthyridine-5-oxide. mdpi.com The proposed mechanism involves several steps:

Silylation of the N-oxide by trimethylsilyl (B98337) cyanide (Me3SiCN).

Formation of a benzonaphthyridinium ion intermediate.

Nucleophilic addition of a cyanide ion.

Elimination of trimethylsilanol (B90980) (Me3SiOH) to yield the final product, Benzo[c] researchgate.netnih.govnaphthyridine-6-carbonitrile. mdpi.comresearchgate.net

Each step in this pathway can be modeled computationally to determine its energetic feasibility and to support the proposed mechanism over alternative pathways. researchgate.net Similarly, the formation of Benzo[c] researchgate.netnih.govnaphthyridines via an intramolecular Diels-Alder reaction involves an initial cycloaddition adduct that spontaneously undergoes ring-opening and aromatization, a complex pathway well-suited for computational investigation. mdpi.comnih.gov

Reaction StepIntermediate/Transition StateComputational Goal
Silylation of N-oxideSilylated N-oxideCalculate reaction energy and barrier
Formation of CationBenzonaphthyridinium ionDetermine stability of the intermediate
Cyanide AdditionCyanide adduct intermediateModel nucleophilic attack and TS
EliminationElimination Transition StateCalculate activation energy for final step

Conformational Analysis and Molecular Dynamics Simulations of Benzo[c]researchgate.netnih.govnaphthyridine Systems

While the core Benzo[c] researchgate.netnih.govnaphthyridine is a rigid planar system, its substituted derivatives can exhibit conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is particularly important for understanding how a molecule interacts with biological targets or organizes in the solid state.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into:

Conformational changes: How the molecule flexes and changes shape at finite temperatures.

Solvation effects: How solvent molecules arrange around the solute and influence its behavior.

Intermolecular interactions: How multiple molecules interact with each other in a condensed phase.

Although specific MD simulation studies on Benzo[c] researchgate.netnih.govnaphthyridine were not found in the provided search results, these techniques are widely applied to similar heterocyclic systems. Such studies would be valuable for understanding the behavior of Benzo[c] researchgate.netnih.govnaphthyridine derivatives in solution or their binding dynamics with biomacromolecules, providing a link between static molecular structure and dynamic function.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to correlate the structural or physicochemical properties of a compound with a specific property, such as solubility, boiling point, or biological activity (in which case it is often termed QSAR). These models are built by calculating a set of molecular descriptors and using statistical methods to create a mathematical equation that predicts the property of interest.

For Benzo[c] ias.ac.ind-nb.infonaphthyridine and its derivatives, a QSPR study would involve several key steps:

Dataset Compilation : A series of Benzo[c] ias.ac.ind-nb.infonaphthyridine derivatives with known experimental values for a particular property (e.g., receptor binding affinity, cytotoxicity) would be assembled.

Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional : Molecular weight, atom counts, etc.

Topological : Indices describing molecular branching and connectivity.

Geometric : Molecular surface area, volume, and other 3D properties.

Quantum-Chemical : Derived from computational chemistry, including dipole moment, orbital energies (HOMO/LUMO), and atomic charges.

Model Development : Using statistical regression techniques, a model is built to find the best correlation between the calculated descriptors and the experimental property.

While specific QSPR studies on Benzo[c] ias.ac.ind-nb.infonaphthyridine are not widely documented, research on broader classes of naphthyridines illustrates the approach. For instance, QSAR studies on other naphthyridine derivatives have been conducted to optimize their inhibitory activity against enzymes like DNA topoisomerase. jocpr.com In such studies, properties like chemical hardness (η), calculated using semi-empirical methods, were found to be indicative of biological activity. jocpr.com A hypothetical QSPR study on a series of Benzo[c] ias.ac.ind-nb.infonaphthyridine derivatives might identify key descriptors influencing a property like cell permeability or metabolic stability, guiding the synthesis of more effective compounds.

Table 1: Examples of Molecular Descriptors Used in QSPR/QSAR Studies This table is illustrative of descriptors that would be used in a QSPR study of Benzo[c] ias.ac.ind-nb.infonaphthyridine derivatives.

Descriptor Category Example Descriptors Information Provided
Constitutional Molecular Weight (MW) Size of the molecule
Number of H-bond donors/acceptors Potential for intermolecular interactions
Topological Zagreb Index Degree of branching in the molecular skeleton
Kier & Hall Connectivity Indices Information about molecular size and shape
Geometric Molecular Surface Area (MSA) Interaction potential with solvents or receptors
Molecular Volume Steric bulk of the molecule
Quantum-Chemical HOMO/LUMO Energy Gap Chemical reactivity and kinetic stability mdpi.com
Dipole Moment Polarity of the molecule

Spectroscopic Property Prediction through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the spectroscopic properties of molecules with high accuracy. d-nb.info These predictions are invaluable for confirming experimentally determined structures, assigning spectral peaks, and understanding the electronic structure of a compound. For Benzo[c] ias.ac.ind-nb.infonaphthyridine, DFT calculations could be employed to predict its NMR, Infrared (IR), and UV-Visible spectra.

The standard approach involves:

Geometry Optimization : The 3D structure of the Benzo[c] ias.ac.ind-nb.infonaphthyridine molecule is optimized to find its lowest energy conformation. This is typically done using a specific functional and basis set, such as B3LYP/6-311G(d,p), which is known to provide a good balance of accuracy and computational cost for organic molecules. researchgate.net

Property Calculation : Using the optimized geometry, the desired spectroscopic properties are calculated.

NMR Spectra Prediction : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. mdpi.com The calculated values, often referenced against a standard like tetramethylsilane (B1202638) (TMS), can achieve a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when compared to experimental data. d-nb.info Such calculations would be crucial for unequivocally assigning the signals in the experimental spectrum of Benzo[c] ias.ac.ind-nb.infonaphthyridine to specific protons and carbons in its fused-ring system.

Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for Benzo[c] ias.ac.ind-nb.infonaphthyridine This table is for illustrative purposes to show what a computational study would produce. Experimental values for the unsubstituted parent compound are not readily available in the cited literature.

Carbon Atom Predicted Chemical Shift (ppm) [DFT/GIAO] Experimental Chemical Shift (ppm)
C1 Value Value
C2 Value Value
C3 Value Value
C4 Value Value
C4a Value Value
C6 Value Value
C6a Value Value
C7 Value Value
C8 Value Value
C9 Value Value
C10 Value Value
C10a Value Value

IR Spectra Prediction : Following geometry optimization, a frequency calculation is performed. This computes the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. mdpi.com The calculated frequencies are often systematically scaled by a small factor to better match experimental results. This analysis would allow for the assignment of specific bands to vibrations like C-H stretching, C=C and C=N aromatic ring stretching, and out-of-plane bending modes for the Benzo[c] ias.ac.ind-nb.infonaphthyridine structure.

UV-Visible Spectra Prediction : Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. ias.ac.in These calculations provide information on the energies of the transitions (e.g., π → π*) and their oscillator strengths, which relate to the intensity of the absorption bands. For a conjugated aromatic system like Benzo[c] ias.ac.ind-nb.infonaphthyridine, TD-DFT would help elucidate its electronic structure and the nature of its chromophore.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Benzo C 1 2 Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The precise frequency of absorption, known as the chemical shift, is highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra are the foundational experiments for structural assignment. uobasrah.edu.iq

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a Benzo[c] researchgate.netprinceton.edunaphthyridine core, the protons on the aromatic rings typically appear in the deshielded region of the spectrum (usually δ 7.0-9.0 ppm) due to the ring current effect. The chemical shift of each proton is influenced by its position within the fused ring system and the electronic effects of any substituents. Spin-spin coupling between adjacent protons (typically 2 to 4 bonds away) results in signal splitting, which reveals the connectivity of protons within a spin system. lew.ro

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts for the carbons in the Benzo[c] researchgate.netprinceton.edunaphthyridine scaffold are spread over a wider range than proton shifts (typically δ 110-160 ppm for aromatic carbons), which often allows for the resolution of every unique carbon atom. lew.ro Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the assignment. lew.ro

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Benzo[c] researchgate.netprinceton.edunaphthyridine Skeleton

Atom TypeTechniqueTypical Chemical Shift Range (ppm)Information Provided
Aromatic Protons¹H NMR7.0 - 9.0Electronic environment, position on the ring system
Substituent Protons¹H NMR0.5 - 5.0 (Alkyl), 3.5 - 4.5 (Alkoxy)Nature and environment of substituent groups
Aromatic Carbons¹³C NMR110 - 160Number of unique carbons, electronic environment
Quaternary Carbons¹³C NMR (DEPT)120 - 160Identification of carbons with no attached protons
Substituent Carbons¹³C NMR10 - 70Nature of substituent groups

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart, allowing for the mapping of proton connectivity within individual rings of the Benzo[c] researchgate.netprinceton.edunaphthyridine structure. lew.ro

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These heteronuclear experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). lew.rosdsu.edu This is an invaluable tool for definitively assigning the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes four). sdsu.edu These long-range correlations can link different fragments of the molecule, for example, by showing a correlation from a proton on one ring to a carbon in an adjacent ring, thereby confirming the fusion pattern of the Benzo[c] researchgate.netprinceton.edunaphthyridine system.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu Cross-peaks in a NOESY spectrum arise from through-space dipole-dipole interactions (the NOE). This is particularly useful for determining the stereochemistry and conformation of substituents attached to the core structure. For instance, it can establish the relative orientation of groups in a crowded region of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present. mdpi.com For Benzo[c] researchgate.netprinceton.edunaphthyridine derivatives, IR spectroscopy is a rapid and effective method for identifying key functional groups attached to the core structure.

Key vibrational modes include:

Aromatic C-H Stretching : Typically observed as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C and C=N Stretching : Strong to medium absorptions in the 1650-1450 cm⁻¹ region, characteristic of the heterocyclic aromatic system.

Substituent Functional Groups : The presence of substituents is often clearly indicated by strong, characteristic bands, such as the C=O stretching vibration for ketones or amides (1650-1750 cm⁻¹) or the O-H stretch for hydroxyl groups (broad band around 3200-3600 cm⁻¹). mdpi.comacademie-sciences.fr

Table 2: Characteristic IR Absorption Frequencies for Benzo[c] researchgate.netprinceton.edunaphthyridine Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C / C=N Stretch1450 - 1650
Nitro Group (NO₂)N-O Asymmetric Stretch1500 - 1550
Nitro Group (NO₂)N-O Symmetric Stretch1300 - 1370
Carbonyl (C=O)C=O Stretch1650 - 1750
Hydroxyl (O-H)O-H Stretch3200 - 3600 (Broad)
Amine (N-H)N-H Stretch3300 - 3500
Alkyne (C≡C)C≡C Stretch2100 - 2260

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 0.001 atomic mass units). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For a newly synthesized Benzo[c] researchgate.netprinceton.edunaphthyridine derivative, obtaining an HRMS measurement that matches the calculated exact mass for the proposed molecular formula provides strong evidence for its identity. mdpi.comnih.gov

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. In this technique, the molecular ion is isolated, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is often characteristic of the compound's structure, revealing information about the stability of the ring system and the nature and location of substituents.

X-ray Crystallography for Definitive Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. researchgate.net This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

X-ray crystallography provides exact data on:

Bond lengths

Bond angles

Torsional angles

It is considered the "gold standard" for structure determination and is invaluable for confirming the connectivity and stereochemistry established by other spectroscopic methods. nih.gov

Advanced Spectroscopic Techniques for Isomeric and Tautomeric Distinction

The structural elucidation of Benzo[c] researchgate.netprinceton.edunaphthyridine derivatives can be complicated by the potential for isomerism and tautomerism.

Isomers : Positional isomers, where substituents are located at different positions on the naphthyridine framework, will have distinct spectroscopic fingerprints. Their ¹H and ¹³C NMR spectra will differ in terms of chemical shifts and coupling patterns, and their mass spectral fragmentation patterns may also vary.

Tautomers : Tautomers are constitutional isomers that readily interconvert. For certain substituted Benzo[c] researchgate.netprinceton.edunaphthyridines (e.g., those with hydroxyl or amino groups), different tautomeric forms may exist. NMR spectroscopy is a primary tool for studying tautomeric equilibria in solution. The observed chemical shifts, particularly for ¹³C and nitrogen-15 (B135050) (¹⁵N), are highly sensitive to the electronic structure. In cases of slow exchange, separate signals for each tautomer may be observed. In cases of fast exchange, the observed spectrum will show a weighted average of the chemical shifts. The predominant tautomeric form in a given solvent can often be identified by comparing the experimental NMR data with theoretical calculations or with data from model compounds where the tautomerism is "locked" by alkylation. mdpi.com

Applications of Benzo C 1 2 Naphthyridine in Materials Science and Advanced Chemical Systems

Utilization in Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Currently, there is a limited body of publicly available research specifically detailing the application of the benzo[c] nih.govbeilstein-journals.orgnaphthyridine isomer in the development of luminescent materials or as a component in Organic Light-Emitting Diodes (OLEDs). While the broader class of naphthyridines and their derivatives have been investigated for their potential in OLEDs due to their electron-deficient nature, specific data on the photoluminescent and electroluminescent properties of benzo[c] nih.govbeilstein-journals.orgnaphthyridine remains an area for future exploration.

Development of Benzo[c]nih.govbeilstein-journals.orgnaphthyridine-Based Ligands in Asymmetric Catalysis

The application of benzo[c] nih.govbeilstein-journals.orgnaphthyridine as a ligand in the field of asymmetric catalysis is not extensively documented in current scientific literature. The development of chiral ligands is a cornerstone of asymmetric synthesis, and while various nitrogen-containing heterocyclic compounds are employed for this purpose, specific research into the design and application of benzo[c] nih.govbeilstein-journals.orgnaphthyridine-based ligands is yet to be widely reported.

Role as Versatile Scaffolds for the Synthesis of Complex Chemical Structures

The benzo[c] nih.govbeilstein-journals.orgnaphthyridine framework serves as a crucial scaffold in the synthesis of more complex chemical structures, most notably in the biosynthesis of a class of fungal alkaloids. nih.gov

One of the primary methods for synthesizing the benzo[c] nih.govbeilstein-journals.orgnaphthyridine core is through a [4+2] cycloaddition reaction. nih.gov For instance, a microwave-assisted intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines can lead to the formation of 5,6-dihydrobenzo[c] nih.govbeilstein-journals.orgnaphthyridines. These intermediates can then be aromatized to yield the final benzo[c] nih.govbeilstein-journals.orgnaphthyridine structure. nih.gov The efficiency of this aromatization can be influenced by the substituents on the pyridine (B92270) ring. nih.gov

A significant application of the benzo[c] nih.govbeilstein-journals.orgnaphthyridine scaffold is in the microbial biosynthesis of fumisoquin alkaloids by the human pathogen Aspergillus fumigatus. nih.gov Through metabolomic studies, it has been revealed that a specific biosynthetic gene cluster (BGC) is responsible for producing these complex alkaloids, which are derived from a benzo[c] nih.govbeilstein-journals.orgnaphthyridine core. nih.gov This biosynthetic pathway involves the formation of carbon-carbon bonds between the amino acids L-serine and L-tyrosine. nih.gov

Synthetic Method Reactants Key Features Product
[4+2] Cycloadditiono-furyl(allylamino)pyridinesMicrowave-assisted intramolecular Diels-Alder reaction, followed by aromatization.Benzo[c] nih.govbeilstein-journals.orgnaphthyridine
Microbial BiosynthesisL-serine and L-tyrosineUtilizes a biosynthetic gene cluster in Aspergillus fumigatus.Fumisoquin alkaloids

Integration into Supramolecular Assemblies and Host-Guest Chemistry

Detailed studies specifically focusing on the integration of benzo[c] nih.govbeilstein-journals.orgnaphthyridine into supramolecular assemblies and its role in host-guest chemistry are not widely available in the current body of scientific literature. While the nitrogen atoms in the naphthyridine structure could potentially engage in non-covalent interactions, such as hydrogen bonding, which are fundamental to supramolecular chemistry, specific examples and detailed research involving the benzo[c] nih.govbeilstein-journals.orgnaphthyridine isomer in this context are yet to be thoroughly investigated and reported.

Applications in Chemo- and Biosensors (Focused on chemical detection principles)

The application of benzo[c] nih.govbeilstein-journals.orgnaphthyridine in the development of chemo- and biosensors is an area that remains largely unexplored in published research. The design of such sensors often relies on the specific binding of an analyte to a molecular framework, which in turn produces a detectable signal. While the structural features of benzo[c] nih.govbeilstein-journals.orgnaphthyridine could potentially be functionalized for such purposes, there is currently a lack of specific studies detailing its use based on chemical detection principles.

Future Directions and Emerging Research Avenues for Benzo C 1 2 Naphthyridine Research

Development of Novel, Highly Efficient, and Stereoselective Synthetic Methodologies

The construction of the benzo[c] mdpi.comacs.orgnaphthyridine core has been approached through various synthetic strategies. However, the development of more efficient, atom-economical, and stereoselective methods remains a significant goal for synthetic chemists. Future research is expected to focus on expanding and refining the existing synthetic toolkit.

Key synthetic approaches that form the basis for future development include:

[4+2] Cycloaddition Reactions: The intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines, mediated by microwave irradiation, provides a pathway to 5,6-dihydrobenzo[c] mdpi.comacs.orgnaphthyridines. nih.gov The initial cycloaddition adduct undergoes a spontaneous ring-opening and aromatization sequence. nih.gov Future work could explore enantioselective versions of this reaction to access chiral derivatives.

Semmler-Wolff Transposition: The acid-catalyzed Semmler-Wolff transposition of specific oximes leads to the formation of 3,4-dihydrobenzo[c] mdpi.comacs.orgnaphthyridin-2(1H)-ones. nih.gov Optimization of reaction conditions and exploration of a broader substrate scope could enhance the utility of this method.

Modified Skraup Synthesis: Conveniently, modified Skraup synthesis protocols can be employed to obtain benzo[c] mdpi.comacs.orgnaphthyridines. mdpi.com One such method involves the Michael addition of 4-aminoisoquinoline (B122460) with methyl vinyl ketone. mdpi.com The development of milder and more versatile catalysts for this classical reaction is an active area of research.

Biosynthesis: Nature provides an elegant route to benzo[c] mdpi.comacs.orgnaphthyridine alkaloids, such as the fumisoquins, which are produced by the human pathogen Aspergillus fumigatus. nih.gov Elucidation of the biosynthetic gene clusters and the enzymatic machinery involved could inspire novel biocatalytic or chemoenzymatic approaches to these complex molecules. nih.gov

Table 1: Overview of Synthetic Methodologies for Benzo[c] mdpi.comacs.orgnaphthyridine Derivatives
Synthetic MethodPrecursorsProduct TypeKey Features
[4+2] Cycloadditiono-Furyl(allylamino)pyridines5,6-Dihydrobenzo[c] mdpi.comacs.orgnaphthyridinesMicrowave-mediated, intramolecular Diels-Alder reaction. nih.gov
Semmler-Wolff TranspositionTetralone oxime derivatives3,4-Dihydrobenzo[c] mdpi.comacs.orgnaphthyridin-2(1H)-onesAcid-catalyzed rearrangement. nih.gov
Modified Skraup Synthesis4-Aminoisoquinoline, Methyl vinyl ketone4-Methylbenzo[c] mdpi.comacs.orgnaphthyridineMichael addition followed by cyclization. mdpi.com
Microbial BiosynthesisL-serine, L-tyrosineFumisoquins (alkaloids)Enzymatic synthesis by Aspergillus fumigatus. nih.gov

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The reactivity of the benzo[c] mdpi.comacs.orgnaphthyridine ring system is not yet fully explored, presenting opportunities for discovering novel chemical transformations. The reactivity pattern of the parent 1,5-naphthyridine (B1222797) core shows similarities to quinoline (B57606), suggesting that reactions like electrophilic and nucleophilic substitutions are feasible. nih.gov

Emerging areas of reactivity research include:

N-Oxidation and Cyanation: The nitrogen atoms in the scaffold can be oxidized to form N-oxides. Benzo[c] mdpi.comacs.orgnaphthyridine-5-oxide serves as a key intermediate for further functionalization. nih.gov For instance, treatment of the N-oxide with trimethylsilyl (B98337) cyanide (Me3SiCN) yields benzo[c] mdpi.comacs.orgnaphthyridine-6-carbonitrile, demonstrating a method for C-H functionalization at a position adjacent to a ring nitrogen. mdpi.comnih.gov

N-Alkylation: The dihydro- and tetrahydro- derivatives of fused 1,5-naphthyridines readily undergo N-alkylation reactions, typically via SN2 reactions with alkyl halides. nih.gov This allows for the introduction of various substituents on the nitrogen atoms, which is crucial for modulating the biological activity of these compounds.

Dehydrogenation: Partially saturated rings within the fused system can be aromatized through dehydrogenation reactions. For example, a tetrahydroindeno mdpi.comacs.orgnaphthyridine derivative has been successfully dehydrogenated using manganese(III) acetate (B1210297). nih.gov Exploring new, milder, and more selective dehydrogenation reagents is a promising research direction.

Metal-Catalyzed Cross-Coupling: While extensively used for other naphthyridine isomers, the application of modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to halogenated benzo[c] mdpi.comacs.orgnaphthyridine precursors is an area ripe for exploration. These methods would enable the efficient introduction of a wide array of carbon and heteroatom substituents.

Advanced Theoretical Modeling and Computational Design for Benzo[c]mdpi.comacs.orgnaphthyridine Systems

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. For the benzo[c] mdpi.comacs.orgnaphthyridine scaffold, these methods can accelerate the design of new derivatives with desired properties.

Future research in this area will likely involve:

Target-Based Inhibitor Design: For related isomers like dibenzo[c,h] mdpi.comacs.orgnaphthyridinediones, molecular modeling has been instrumental in their design as potential topoisomerase I (Top1) inhibitors. nih.gov Similar computational approaches, including docking studies and molecular dynamics simulations, can be applied to design novel benzo[c] mdpi.comacs.orgnaphthyridine-based inhibitors for various biological targets.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of new benzo[c] mdpi.comacs.orgnaphthyridine derivatives. These calculations can help elucidate reaction mechanisms and guide the synthesis of compounds with specific electronic or photophysical properties.

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models can be developed. These models can then be used to virtually screen large compound libraries to identify new benzo[c] mdpi.comacs.orgnaphthyridine-based hits for further development.

Integration into New Materials Science Paradigms and Functional Devices

The rigid, planar, and electron-deficient nature of the 1,5-naphthyridine core makes it an attractive building block for advanced functional materials. While research in this area has primarily focused on the parent 1,5-naphthyridine system or other isomers, the principles can be extended to benzo[c] mdpi.comacs.orgnaphthyridine.

Potential applications in materials science include:

Organic Electronics: The broader class of 1,5-naphthyridines has been investigated for use in organic electronics, including as components of novel polymers. nih.gov The benzo[c] mdpi.comacs.orgnaphthyridine unit could be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

Coordination Chemistry and Catalysis: Fused 1,5-naphthyridines are effective ligands for the formation of metal complexes. nih.gov The specific coordination geometry and electronic properties of benzo[c] mdpi.comacs.orgnaphthyridine could be exploited to create novel catalysts for organic synthesis or to develop luminescent materials and sensors.

Exploiting Benzo[c]mdpi.comacs.orgnaphthyridine Scaffolds for Rational Chemical Design

The benzo[c] mdpi.comacs.orgnaphthyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing promise as potent and selective enzyme inhibitors. Rational design strategies are key to unlocking the full therapeutic potential of this heterocyclic system.

Promising avenues for rational design include:

Enzyme Inhibition: Derivatives of the benzo[c] mdpi.comacs.orgnaphthyridine core have been shown to target key enzymes in human disease. 5H-benzo[c] mdpi.comacs.orgnaphthyridin-6-ones are inhibitors of poly(ADP-ribose) polymerase (PARP)-1, an important target in cancer therapy. mdpi.com Furthermore, the related dibenzo[c,h] mdpi.comacs.orgnaphthyridinedione scaffold has been rationally designed to inhibit topoisomerase I (Top1), another critical anticancer target. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzo[c] mdpi.comacs.orgnaphthyridine core and analysis of the resulting changes in biological activity will continue to be a cornerstone of research. This involves synthesizing libraries of analogues with diverse substituents at various positions to build comprehensive SAR models that can guide the design of more potent and selective compounds.

Bioisosteric Replacement: The principles of bioisosteric replacement can be applied to modify existing drugs or lead compounds by incorporating the benzo[c] mdpi.comacs.orgnaphthyridine scaffold. This could lead to improved pharmacokinetic properties, enhanced target affinity, or novel intellectual property.

Table 2: Biological Targets of Benzo[c] mdpi.comacs.orgnaphthyridine and Related Scaffolds
ScaffoldBiological TargetTherapeutic Potential
5H-Benzo[c] mdpi.comacs.orgnaphthyridin-6-onesPoly(ADP-ribose) polymerase (PARP)-1Anticancer, neuroprotection. mdpi.com
Dibenzo[c,h] mdpi.comacs.orgnaphthyridinedionesTopoisomerase I (Top1)Anticancer. nih.govnih.gov

Q & A

Basic Research Questions

What are the optimized synthetic routes for Benzo[c][1,5]naphthyridine derivatives?

Methodological Answer:
The synthesis of this compound derivatives often employs intramolecular cyclization strategies. For example, copper bromide-catalyzed intramolecular [4+2] hetero-Diels–Alder reactions efficiently yield dihydrodibenzo[b,h][1,6]naphthyridines under mild conditions (50–80°C, 12–24 hrs) . Grindstone chemistry offers a solvent-free, rapid alternative for synthesizing 1,6-naphthyridines via mechanochemical grinding of precursors, achieving yields >70% . Microwave-assisted synthesis has also been explored to reduce reaction times compared to traditional reflux methods, particularly for introducing substituents like Schiff bases .

How can spectroscopic techniques characterize this compound derivatives?

Methodological Answer:
Characterization involves multi-nuclear NMR (¹H, ¹³C), FT-IR, and UV-Vis spectroscopy. For instance:

  • ¹H NMR : Distinct aromatic proton signals between δ 7.5–9.0 ppm confirm the naphthyridine core .
  • FT-IR : Stretching vibrations at ~1600–1650 cm⁻¹ indicate C=N bonds in Schiff base-containing derivatives .
  • UV-Vis : Absorption maxima near 300–350 nm correlate with π→π* transitions in the conjugated heterocyclic system . Computational validation via DFT (e.g., B3LYP/CC-PVDZ) further supports experimental data by predicting electronic transitions and molecular geometries .

Advanced Research Questions

How do solvation effects influence the tautomeric stability of substituted Benzo[c][1,5]naphthyridines?

Methodological Answer:
Computational studies using the Polarizable Continuum Model (PCM) reveal that solvent polarity and substituent electronic properties dictate tautomer dominance. For 4,8-dioxygenated derivatives (e.g., 7-CF₃, 7-CH₃):

  • Gas phase : DN1 tautomer (N1-protonated) is most stable due to intramolecular hydrogen bonding .
  • Polar solvents (e.g., water) : DN3 tautomer gains stability via solvation of electronegative substituents. NBO analysis quantifies charge redistribution, showing increased dipole moments in polar media . Experimental validation involves pH-dependent NMR to track protonation shifts.

What strategies improve the bioactivity of this compound derivatives in antiparasitic studies?

Methodological Answer:
Incorporating toxophoric moieties like Schiff bases (C=N) enhances activity against intestinal nematodes (e.g., Ancylostoma caninum). Key steps:

Synthesis : Condense primary amines with aldehyde-functionalized naphthyridines under inert atmosphere (yields: 60–85%) .

Evaluation : In vivo testing in rodent models measures ED₅₀ values via fecal egg count reduction. Derivatives with electron-withdrawing groups (e.g., NO₂) show 2–3× higher potency than parent compounds . Mechanistic insights from molecular docking identify interactions with β-tubulin or parasite-specific enzymes .

How do this compound ligands enhance catalytic activity in transition metal complexes?

Methodological Answer:
this compound acts as a bidentate ligand in palladium(II) complexes (e.g., PdCl(bnqp)₂), enabling C–C coupling reactions. Key factors:

  • Coordination geometry : Square-planar Pd centers stabilize intermediates in Suzuki-Miyaura couplings .
  • Electronic tuning : Electron-donating substituents (e.g., OMe) increase catalytic turnover by 40% in Heck reactions . X-ray crystallography confirms ligand-metal bond distances (~2.0 Å) and distortion indices . Comparative studies with acridine ligands show higher thermal stability for naphthyridine-based complexes .

What computational methods predict the reactivity of this compound in photoredox applications?

Methodological Answer:
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) model photoinduced electron transfer. For [Ru(bpy)₂(pbn)]²⁺ complexes:

  • HOMO-LUMO gaps : Narrow gaps (~2.5 eV) correlate with visible-light absorption (λₐₜ ~450 nm) .
  • Reduction potentials : Calculated E₁/₂ values align with experimental cyclic voltammetry data, confirming two-electron reduction to [Ru(pbnH₂)]²⁺ . Mechanistic pathways are validated using Eyring plots to determine activation energies for proton-coupled electron transfer (PCET) .

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